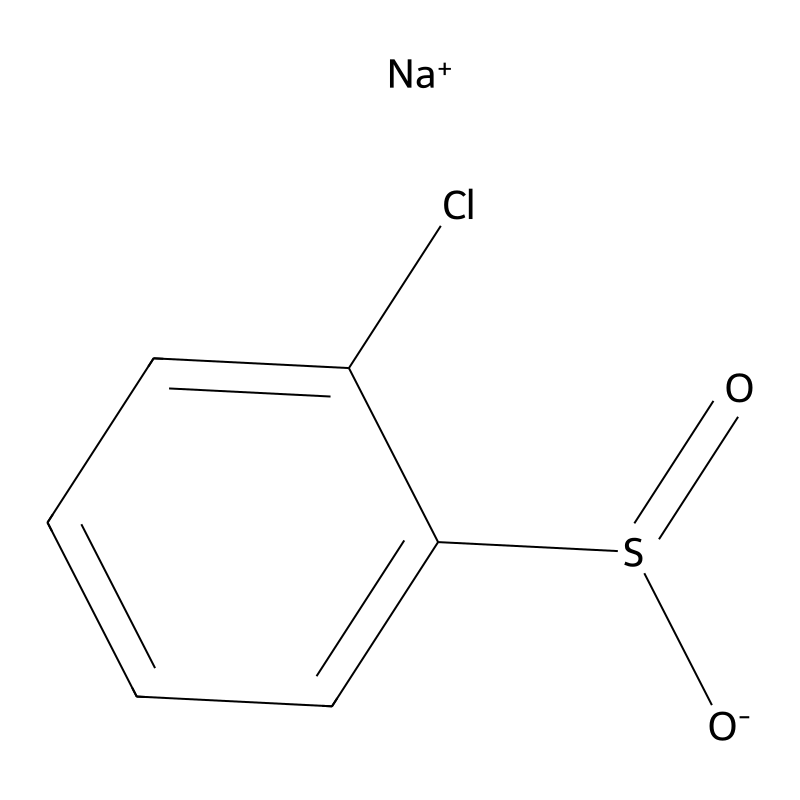

Sodium 2-chlorobenzenesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium 2-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C₆H₄ClNaO₂S. It features a chlorobenzene ring substituted with a sulfinic acid group, making it an important reagent in organic chemistry. The compound is typically used in its sodium salt form, which enhances its solubility and reactivity in aqueous environments .

- Sulfonylation Reactions: It acts as a sulfonylating agent to introduce sulfonyl groups into organic molecules.

- Cross-Coupling Reactions: The compound can engage in cross-coupling reactions with various nucleophiles, facilitating the formation of C–S bonds .

- Formation of Thiosulfonates and Sulfones: Sodium 2-chlorobenzenesulfinate can be used to synthesize thiosulfonates and sulfones through nucleophilic substitution reactions .

Several methods have been developed for synthesizing sodium 2-chlorobenzenesulfinate:

- Direct Sulfination: This method involves the reaction of chlorobenzene with sulfur dioxide in the presence of sodium hydroxide, leading to the formation of the sulfinic acid salt.

- Sulfonylation of Aryl Halides: Sodium arylsulfinates can be synthesized from aryl halides using sodium sulfinate under appropriate reaction conditions .

- Use of Surrogates: Recent advancements include using sulfur dioxide surrogates to facilitate the generation of sodium arylsulfinates from aryl halides .

Sodium 2-chlorobenzenesulfinate has numerous applications:

- Organic Synthesis: It serves as a key reagent for synthesizing various organosulfur compounds.

- Pharmaceuticals: The compound is utilized in developing pharmaceutical intermediates due to its ability to introduce sulfonyl groups into drug candidates.

- Material Science: It can be used in polymer chemistry to modify polymer properties through sulfonation reactions .

Sodium 2-chlorobenzenesulfinate shares similarities with other sodium arylsulfinates but exhibits unique characteristics due to its specific chlorobenzene substitution. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium benzenesulfinate | C₆H₅NaO₂S | No halogen substitution; widely used in organic synthesis. |

| Sodium 4-chlorobenzenesulfinate | C₆H₄ClNaO₂S | Chlorine at the para position; different reactivity profile. |

| Sodium phenylsulfinate | C₆H₅NaO₂S | Simple phenyl group; used for similar applications. |

The unique positioning of the chlorine atom in sodium 2-chlorobenzenesulfinate affects its reactivity and selectivity in

Sulfinate salts have played a transformative role in organic chemistry since their discovery in the early 20th century. Sodium sulfinates, in particular, emerged as critical intermediates due to their dual reactivity as nucleophilic and electrophilic agents. Early applications focused on their use in sulfonation reactions, such as the synthesis of sulfonic acids and sulfonamides, which became foundational in dye and pharmaceutical industries.

The development of sodium benzenesulfinate derivatives, including sodium 2-chlorobenzenesulfinate, accelerated in the 1970s with advances in transition-metal catalysis. Researchers recognized the potential of sulfinate salts as precursors for sulfonyl radicals, enabling innovative C–S bond-forming strategies. For example, the work of Ratovelomanana-Vidal in 2018 demonstrated scalable methods for synthesizing functionalized aliphatic and aromatic sulfinates through alkylation and borohydride reduction pathways. These developments laid the groundwork for modern applications in cross-coupling reactions and polymer chemistry.

A pivotal shift occurred with the adoption of hypervalent iodine reagents for sulfinate oxidation. As shown in studies by Prakash and Olah, sodium sulfinates could be converted to sulfonates via iodine(III)-mediated processes, bypassing traditional sulfonyl chloride routes. This innovation reduced reliance on corrosive reagents like thionyl chloride, aligning with green chemistry principles.

Table 1: Key milestones in sulfinate salt chemistry

| Era | Development | Impact |

|---|---|---|

| 1930–1950 | Isolation of benzenesulfinate salts | Enabled industrial phenol synthesis |

| 1970–1990 | Transition-metal catalyzed reactions | Expanded C–S bond formation toolkit |

| 2000–2020 | Radical-based methodologies | Revolutionized functional group interconversions |